(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Overview
Description
The compound (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione is a complex organic molecule It features a diazinane-2,4,6-trione core, a furan ring, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials include 2,3-dihydro-1H-isoindole, 2-methylbenzaldehyde, furan-2-carbaldehyde, and diazinane-2,4,6-trione. The key steps involve:
Condensation Reactions: The aldehyde groups react with the amine groups to form imines.
Cyclization: The imines undergo cyclization to form the diazinane ring.
Functional Group Modifications: Introduction of the furan ring and other substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chloromethane (CH3Cl) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and reduced isoindoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1,3-diazinane-2,4,6-trione
- (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(thiophen-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, in particular, differentiates it from similar compounds with thiophene or benzene rings, affecting its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
(5E)-5-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-11-20(27-13-18-5-2-3-6-19(18)14-27)9-8-17(16)12-22-23(29)26-25(31)28(24(22)30)15-21-7-4-10-32-21/h2-12H,13-15H2,1H3,(H,26,29,31)/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDLESGNQDBTMJ-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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